Sodium 1-carboxylatoethyl stearate is classified under the category of surfactants and emulsifiers. It falls within the broader class of fatty acid salts, specifically derived from the esterification of stearic acid and lactic acid. Its dual functionality as both an emulsifier and stabilizer distinguishes it from other surfactants like sodium lauryl sulfate, which primarily serves as a surfactant.
The synthesis of sodium 1-carboxylatoethyl stearate involves a two-step process:
The molecular structure of sodium 1-carboxylatoethyl stearate features a long hydrophobic hydrocarbon chain derived from stearic acid, along with a hydrophilic carboxylate group from lactic acid. This amphiphilic nature allows it to interact effectively with both oil and water phases in emulsions.
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
Sodium 1-carboxylatoethyl stearate participates in several chemical reactions:
The mechanism of action for sodium 1-carboxylatoethyl stearate primarily revolves around its ability to interact with proteins, particularly gluten proteins in baking applications. It forms complexes that enhance the elasticity and gas retention capacity of doughs, thereby improving the volume and texture of baked goods.
Research indicates that the interaction between this compound and gluten proteins results in finer gluten networks, which are crucial for achieving desirable baking qualities .
Sodium 1-carboxylatoethyl stearate exhibits several notable physical and chemical properties:
These properties make it suitable for use in various formulations across different industries .
Sodium 1-carboxylatoethyl stearate has diverse applications:
The systematic identification of this compound begins with its preferred IUPAC name: Sodium 2-octadecanoyloxypropanoate. This nomenclature precisely reflects its molecular architecture: a sodium salt formed from the carboxylic acid group of a propanoate esterified at the 2-position with octadecanoic (stearic) acid [3] [8]. Synonymous designations include Sodium 2-(stearoyloxy)propanoate and Sodium O-stearoyllactate, underscoring its derivation from lactic acid and stearic acid [1] [5].
Critical identifiers for unambiguous chemical tracking include:
These systematic identifiers ensure consistency across chemical databases, regulatory documents, and research publications, eliminating ambiguity in industrial or academic contexts [3] [8].
The canonical molecular formula is C₂₁H₄₀NaO₄, representing the core stoichiometry of the sodium salt [1] [3]. Small discrepancies in reported molecular weights arise from hydration states and analytical methods:
Table 1: Molecular Formula and Weight Variations
Representation | Molecular Formula | Molecular Weight (g/mol) | Notes |
---|---|---|---|
Anhydrous Sodium Salt | C₂₁H₃₉NaO₄ | 378.52 [5] | Reflects ionized state |
Common Reported Form | C₂₁H₄₀NaO₄ | 379.50 [3] | Includes associated proton |
Alternative Notation | C₂₁H₄₁NaO₄ | 380.54 [1] | Includes crystal water or impurity |
Structural variants primarily stem from:
The SMILES notation (CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+]
) and InChIKey (BPTDNBSSZIHRIO-UHFFFAOYSA-N
) provide machine-readable descriptors of connectivity and stereochemistry [3] [5].
The molecule features one chiral center at the C2 carbon of the lactate moiety (the methine carbon adjacent to the ester linkage) [3] [8]. This generates two enantiomers:
Fig 1: Stereoisomers of 2-(stearoyloxy)propanoate ion
(R)-isomer: Stearoyl-O-CH(CH₃)-COO⁻ (S)-isomer: Stearoyl-O-CH(CH₃)-COO⁻
Commercial material is typically a racemic mixture (RS or DL-form) due to synthetic use of racemic lactic acid [3]. Key functional groups dictating reactivity and properties include:
The planar carboxylate group and freely rotatable C-O and C-C bonds in the lactate segment enable conformational flexibility. This flexibility facilitates molecular packing in crystalline phases or micellar aggregates and interaction with polar interfaces [3] [7].
Sodium 1-carboxylatoethyl stearate is functionally and structurally distinct from closely related emulsifiers like Sodium Stearoyl Lactylate (SSL):
Table 2: Comparative Structural and Functional Analysis
Characteristic | Sodium 1-Carboxylatoethyl Stearate | Sodium Stearoyl Lactylate (SSL) |
---|---|---|
Molecular Structure | C17H35COO-CH(CH3)COO⁻ Na⁺ (Monoester) | C17H35COO-CH(CH3)COO-CH(CH3)COO⁻ Na⁺ (Diester) |
Molecular Formula | C₂₁H₄₀NaO₄ | C₂₄H₄₃NaO₆ [7] |
Molecular Weight | ~379.5 g/mol | 450.59 g/mol [7] |
Ester Groups | One ester bond | Two ester bonds (lactylate dimer) |
IUPAC Name | Sodium 2-octadecanoyloxypropanoate | Sodium 2-{[2-(octadecanoyloxy)propanoyl]oxy}propanoate [7] |
Primary Functionality | Anionic surfactant, moderate HLB | Strong emulsifier (HLB 10-12) [7] |
Aqueous Behavior | Dispersible in warm water [3] | Forms hydrated liquid crystals [7] |
Bakery Performance | Dough conditioning, crumb softening | Superior dough strengthening, volume enhancement [7] |
SSL’s diester structure enhances hydrophilicity and water-binding capacity, making it more effective in stabilizing complex emulsions (e.g., cream liqueurs) and yeast-leavened doughs than the monoester variant [7]. Meanwhile, sodium 1-carboxylatoethyl stearate’s simpler structure offers advantages in synthetic accessibility and cost-efficiency for applications requiring moderate emulsification [3] [5].
Both compounds undergo alkaline hydrolysis (saponification) yielding sodium stearate and lactate salts, but SSL’s additional ester bond increases its susceptibility to enzymatic degradation (e.g., by esterases) [3] [7].
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